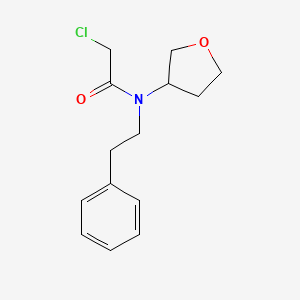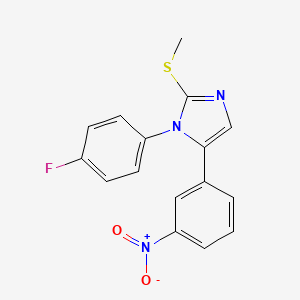
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, also known as 1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole:
Pharmaceutical Applications
Antimicrobial Agents: This compound has shown potential as an antimicrobial agent due to its imidazole core, which is known for its ability to inhibit the growth of various bacteria and fungi. The presence of fluorine and nitro groups enhances its antimicrobial properties by increasing its lipophilicity and electron-withdrawing capacity, respectively .
Anticancer Research: The compound’s structural features, such as the imidazole ring and the nitro group, make it a candidate for anticancer research. These features can interact with cellular targets to induce apoptosis in cancer cells. Studies have explored its efficacy against different cancer cell lines .
Material Science
Organic Semiconductors: The compound’s conjugated system and electron-withdrawing groups make it suitable for use in organic semiconductors. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronics .
Photocatalysis: Due to its unique electronic properties, this compound can act as a photocatalyst in various chemical reactions. It can be used to degrade pollutants in water or air, offering a sustainable solution for environmental remediation .
Chemical Synthesis
Building Block for Complex Molecules: The compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Ligand in Coordination Chemistry: The imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes. These complexes have applications in catalysis, material science, and medicinal chemistry .
Biological Studies
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .
Protein Interaction Studies: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions. This can help in understanding protein functions and in the development of new drugs targeting specific proteins .
Environmental Science
Pollutant Detection: The compound can be used in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in the environment makes it suitable for monitoring air and water quality .
Biodegradation Studies: Research on the biodegradation of this compound can provide insights into its environmental impact and the development of methods for its safe disposal or degradation .
Agricultural Applications
Pesticide Development: The compound’s antimicrobial properties can be harnessed in the development of new pesticides. It can help protect crops from bacterial and fungal infections, contributing to sustainable agriculture .
Plant Growth Regulation: Studies have explored the compound’s potential as a plant growth regulator. Its ability to interact with plant hormones can be used to enhance crop yield and quality .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABARIWRRLYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
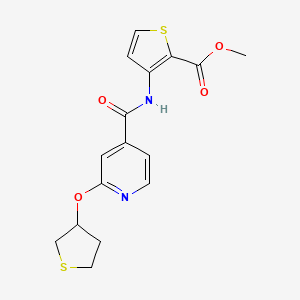
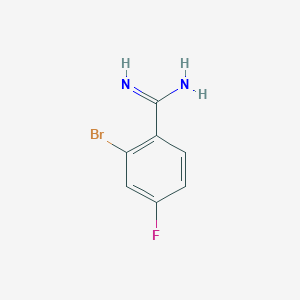


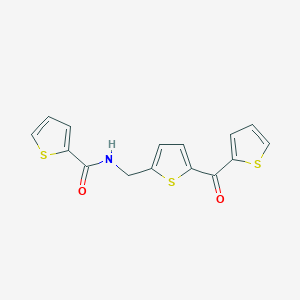
![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)
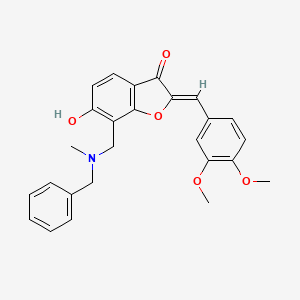
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)
![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)
